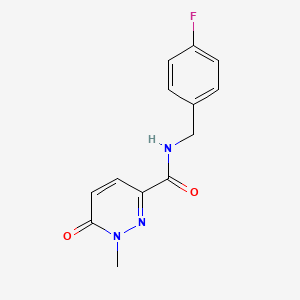
N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group, which is a common functional group in biochemistry . The 4-fluorobenzyl part of the molecule suggests the presence of a benzene ring with a fluorine atom at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy . Fluorine-19 NMR, in particular, could provide valuable information due to the presence of a fluorine atom in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridazine ring, for example, is known to participate in various reactions, including reductions and substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorobenzyl group could affect its polarity and lipophilicity .科学的研究の応用
Metabolism and Disposition in Drug Discovery
19F-nuclear magnetic resonance (NMR) spectroscopy has been instrumental in drug discovery, especially in studying the metabolism and disposition of HIV integrase inhibitors. One such compound, closely related to N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, demonstrated significant potential in phase III clinical trials for HIV treatment. This study emphasized the compound's elimination mainly through metabolism, with the major metabolite being the 5-O-glucuronide identified in rat and dog studies (Monteagudo et al., 2007).
Structural Insights and Drug Design
The solid-state structure of a potent HIV integrase inhibitor, analyzed through single-crystal X-ray crystallography, provided valuable insights into its tautomeric and conformational preferences. This structural analysis aided in understanding the electrostatic properties and the molecule's conformation, essential for designing effective HIV treatments (Bacsa et al., 2013).
Antimicrobial Activity
A series of semicarbazone derivatives, including compounds with a fluorine atom in the benzoyl group, exhibited promising antimicrobial activities. This study highlighted the significance of incorporating fluorine and other substituents to enhance antimicrobial efficacy against various bacterial and fungal strains (Ahsan et al., 2016).
Antitumor Activity
The synthesis and antitumor activity evaluation of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide shed light on the compound's potential in inhibiting cancer cell proliferation. This research illustrates the compound's utility in cancer therapy, highlighting the benefits of targeted molecular design (Hao et al., 2017).
Development of Antimicrobial Agents
Research on fluorobenzamides containing thiazole and thiazolidine demonstrated significant antimicrobial properties, emphasizing the role of fluorine in enhancing the activity of these compounds. The presence of a fluorine atom in the benzoyl group was crucial for improving antimicrobial activity, underscoring the strategic incorporation of fluorine in drug development (Desai et al., 2013).
HIV Integrase Inhibition
A study on Raltegravir monohydrate, a compound structurally similar to this compound, underscored its role as the first HIV integrase inhibitor. This research contributes to understanding the molecular interactions and hydrogen bonding crucial for its efficacy, providing a foundation for future inhibitor designs (Yamuna et al., 2013).
作用機序
将来の方向性
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-17-12(18)7-6-11(16-17)13(19)15-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUFFRJZBVEYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

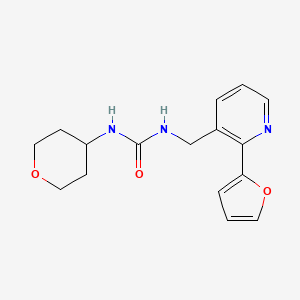
![4-[1-(6-Cyanopyridin-3-yl)sulfonylpiperidin-2-yl]butanoic acid](/img/structure/B2752781.png)

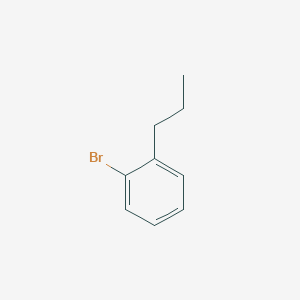
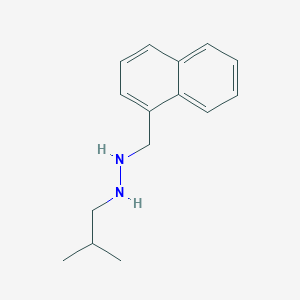
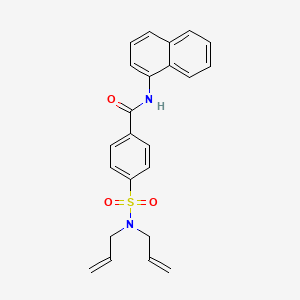
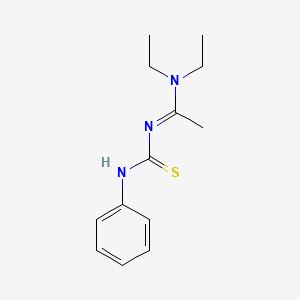
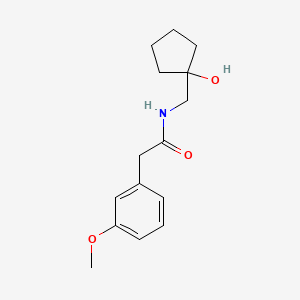
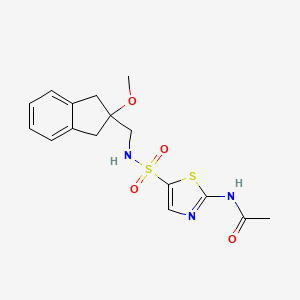

![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide](/img/no-structure.png)
![(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2752796.png)
![2-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2752798.png)
![1-(3,4-Dimethylphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2752799.png)